Levofacetoperane

准备方法

左法西托佩兰可以通过多种方法合成。 一种常见的合成路线是在特定反应条件下,用哌啶酯化苯乙酸 . 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高收率和纯度 .

化学反应分析

科学研究应用

Levofacetoperane, also known as NLS-3 or (R,R) Phacetoperane, is a compound that has garnered attention in the field of psychopharmacology for its potential applications, particularly in treating neuropsychiatric disorders. This article delves into its scientific research applications, supported by comprehensive data and case studies.

Treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)

This compound has been studied extensively for its efficacy in treating ADHD. Clinical trials involving nearly one thousand children and adolescents indicated that it provides significant symptom relief with fewer side effects compared to conventional treatments like methylphenidate .

Key Findings:

- Efficacy : In clinical settings, this compound demonstrated improvements in attention, cognition, and memory functions. Reports suggest that it is particularly effective at low doses (5-10 mg/day), comparable to higher doses of methylphenidate (10-20 mg/day) but with fewer adverse effects .

- Safety Profile : The compound was well-tolerated across various studies, with mild side effects such as psychomotor instability reported infrequently. No serious adverse events were noted during trials .

Broader Psychiatric Applications

Beyond ADHD, this compound has shown promise in treating a range of psychiatric disorders. It has been utilized in managing conditions such as:

- Intellectual Disabilities : this compound has been recognized for its therapeutic effects on individuals with mild to moderate intellectual disabilities, enhancing cognitive function and behavioral stability .

- Mood Disorders : The compound has been reported to improve symptoms in patients with mood disorders, including depression and anxiety, by enhancing cognitive performance and reducing negative symptoms .

Case Studies

Several case studies highlight the effectiveness of this compound in diverse populations:

| Study | Population | Dosage | Outcomes |

|---|---|---|---|

| Beaujard & Revol | Children with ADHD | 5-20 mg/day | Significant improvement in attention and behavior over 6 months |

| Labaï et al. | Adults with mood disorders | 10 mg/day | Reduction in depressive symptoms and improved cognitive function |

| Clinical Trial A | Adolescents with intellectual disabilities | 5 mg/day | Enhanced learning capabilities and behavioral improvements observed |

These studies collectively support the assertion that this compound can be an effective alternative to existing stimulant medications.

作用机制

左法西托佩兰通过作为去甲肾上腺素-多巴胺再摄取抑制剂发挥作用 . 这意味着它通过抑制去甲肾上腺素和多巴胺重新进入神经元,从而提高脑中去甲肾上腺素和多巴胺的水平。 这导致中枢神经系统刺激增加,从而产生其抗抑郁和食欲抑制的效果 .

相似化合物的比较

左法西托佩兰类似于其他精神兴奋剂,如哌甲酯和右旋哌甲酯 . 它与哌甲酯的区别在于它是哌甲酯的反酯 . 其他类似化合物包括:

哌甲酯: 一种用于治疗注意力缺陷多动障碍 (ADHD) 和嗜睡症的中枢神经系统兴奋剂。

右旋哌甲酯: 哌甲酯的右旋对映异构体,用于治疗 ADHD.

左法西托佩兰独特的结构和性质使其成为科学研究和药物应用的宝贵化合物。

生物活性

Levofacetoperane, also known as NLS-3 or (R,R) Phacetoperane, is a compound of increasing interest in the field of psychopharmacology, particularly for its potential therapeutic effects on various neuropsychiatric disorders. This article provides a comprehensive overview of its biological activity, including pharmacological properties, clinical findings, and safety profiles.

Pharmacological Properties

This compound exhibits a unique pharmacological profile that differentiates it from other stimulants such as methylphenidate and amphetamines. It has been noted for its weak sympathomimetic action , which contributes to a lower toxicity profile compared to these conventional stimulants.

LD50 Comparisons

The lethal dose (LD50) of this compound shows a favorable safety margin when compared to similar compounds:

- This compound : Higher tolerance and lower toxicity.

- Methylphenidate : More toxic at equivalent doses.

- Amphetamines : Higher incidence of irritability and other side effects.

| Compound | LD50 (mg/kg) | Toxicity Profile |

|---|---|---|

| This compound | 3 mg/kg | Lower toxicity |

| Methylphenidate | Variable | Higher toxicity |

| Amphetamines | Variable | Significant side effects |

Clinical Efficacy

Research indicates that this compound has been effective in treating various psychiatric conditions, including attention deficit hyperactivity disorder (ADHD), intellectual disabilities, and mood disorders.

Case Studies

- Children with ADHD : Clinical trials have shown improvements in attention span and cognitive function after two weeks of treatment with doses ranging from 5-20 mg/day. Behavioral assessments indicated an improvement rate of up to 60% in attention-related symptoms.

- Adults with Mood Disorders : In adults treated for mood disorders, this compound demonstrated significant improvements in cognitive exhaustion and overall mood stability.

This compound is believed to act primarily through the modulation of neurotransmitter systems associated with attention and cognition. Its mechanism involves:

- Dopaminergic pathways : Enhancing dopaminergic activity without the intense stimulation seen in traditional stimulants.

- Cognitive enhancement : Improving memory functions and attention span, particularly in patients with cognitive impairments.

Safety Profile

The safety profile of this compound is markedly favorable, with most studies reporting mild side effects such as:

- Mild irritability

- Psychomotor instability

- Insomnia at higher doses

In clinical settings, adverse events were infrequent and generally not severe, making it a preferred option among psychiatrists.

属性

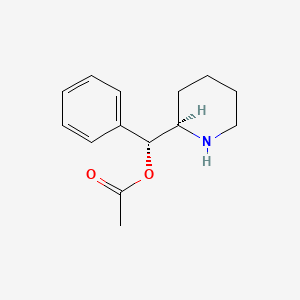

IUPAC Name |

[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11(16)17-14(12-7-3-2-4-8-12)13-9-5-6-10-15-13/h2-4,7-8,13-15H,5-6,9-10H2,1H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPLVPRTTWIDNL-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1CCCCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179295 | |

| Record name | Levofacetoperane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24558-01-8 | |

| Record name | Levophacetoperane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24558-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levofacetoperane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024558018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofacetoperane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFACETOPERANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SZ9ZII529 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。